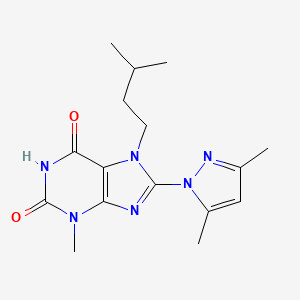

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-9(2)6-7-21-12-13(20(5)16(24)18-14(12)23)17-15(21)22-11(4)8-10(3)19-22/h8-9H,6-7H2,1-5H3,(H,18,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQSSDPQUWHBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone, resulting in the formation of 4-aryl-8-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This typically includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. For instance, research demonstrated that compounds similar to 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can inhibit cancer cell proliferation by interfering with cellular signaling pathways. A notable study reported that the introduction of pyrazole moieties enhances the cytotoxicity against various cancer cell lines .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Research has indicated that pyrazole-based derivatives possess activity against a range of bacterial strains. A case study involving structural modifications of purine derivatives demonstrated improved efficacy against resistant strains of bacteria .

Herbicidal Activity

The compound's structural characteristics suggest potential herbicidal applications. Similar pyrazole derivatives have been evaluated for their herbicidal properties, with findings indicating effective weed control in various crops. For example, tripyrasulfone, a related compound, has been shown to inhibit specific weed species effectively .

Synthesis of Functional Materials

In materials science, the synthesis of functionalized polymers incorporating pyrazole derivatives has been explored. These materials exhibit unique electronic properties suitable for applications in organic electronics and sensors. A study highlighted the use of such compounds in developing conductive polymers with enhanced stability and conductivity .

Case Studies

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Analog: 8-Biphenyl-1,3,7-trimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione (Compound 20)

Key Features :

Comparison :

- Electronic Effects : Styryl groups may enhance π-conjugation, altering redox properties or binding affinity compared to the electron-rich pyrazole substituent.

Structural Analog: 8-(3,5-Dimethylpiperidin-1-yl)-3-methyl-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione (CAS 685860-52-0)

Key Features :

- Substituents : 3,5-Dimethylpiperidine at position 8 and a pyrimidinylthioethyl group at position 7.

- Molecular Weight : ~455.5 g/mol (calculated).

Comparison :

- Bioactivity Potential: The pyrimidinylthioether group may confer nucleoside mimicry, enhancing interactions with enzymes like kinases or polymerases. This contrasts with the target compound’s pyrazole group, which is more rigid and nitrogen-dense.

- Solubility : The piperidine substituent’s basicity could improve solubility in acidic environments compared to the neutral pyrazole .

Structural Analog: 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-1-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione (CAS 1013876-31-7)

Key Features :

Comparison :

- Steric Effects : The naphthylmethyl group introduces steric bulk at position 1, which may hinder molecular packing (affecting crystallinity) or limit access to biological targets.

- Chain Length: The ethyl group at position 7 (vs.

Research Findings and Trends

Biological Activity

Molecular Formula and Weight

- Molecular Formula: C14H20N4O2

- Molecular Weight: 276.34 g/mol

Structural Characteristics

The compound features a purine backbone substituted with a pyrazole ring, which is known to influence various biological activities. The presence of isopentyl and dimethyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

The biological activity of this compound can be linked to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in nucleotide metabolism or signal transduction pathways.

Anticancer Activity

Research indicates that derivatives of purine compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example:

- Case Study 1: A study demonstrated that related pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

There is emerging evidence that pyrazole-containing compounds possess antimicrobial activity. The structural similarity to known antimicrobial agents raises the possibility that this compound could also demonstrate effectiveness against bacterial and fungal pathogens.

Anti-inflammatory Effects

Compounds with similar structural features have been reported to exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione may also have therapeutic potential in treating inflammatory diseases.

In Vitro Studies

In vitro studies have shown that the compound can modulate cellular pathways associated with inflammation and cancer progression. For instance:

- Study A: This study observed that the compound inhibited the growth of specific cancer cell lines by inducing apoptosis through a caspase-dependent pathway .

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that administration of this compound in animal models could lead to reduced tumor size and improved survival rates compared to control groups.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) need further investigation to optimize dosing regimens.

Data Tables

Q & A

Q. Structural Confirmation :

- Spectroscopic Methods :

- NMR (1H and 13C) to verify substituent positions and purity .

- IR Spectroscopy to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration and bond geometry, as demonstrated in structurally related pyrazole-purine hybrids .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass data to confirm molecular formula and detect impurities (e.g., ESI-HRMS for [M+H]+ ions) .

- Multinuclear NMR :

- 1H NMR : Identifies proton environments (e.g., methyl groups at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- 13C NMR : Assigns carbonyl carbons (~160–170 ppm) and heterocyclic carbons .

- HPLC-PDA : Quantifies purity (>95% by reverse-phase HPLC with photodiode array detection) .

Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer:

Discrepancies often arise from variations in experimental systems or assay conditions. Strategies include:

- Standardized Assay Protocols :

- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .

- Validate target specificity via CRISPR knockouts or siRNA silencing .

- Dose-Response Analysis : Establish EC50/IC50 values across multiple replicates to assess reproducibility .

- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. aqueous buffers) or incubation times .

Example Conflict Resolution :

If antiviral activity conflicts arise (e.g., vs. 15), validate using orthogonal assays (viral load quantification vs. polymerase inhibition) and adjust for differences in cell permeability or metabolite interference .

Advanced Question: What computational strategies are recommended for predicting the interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., viral polymerases or kinases) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess binding stability and entropy changes .

- QSAR Modeling : Correlate substituent effects (e.g., pyrazole methyl groups) with activity using descriptors like logP and polar surface area .

Case Study :

For kinase inhibition predictions, dock the compound into the ATP-binding pocket of DYRK1A, comparing binding energies with known inhibitors (e.g., 3,5-diaryl-7-azaindoles) . Validate with in vitro kinase assays .

Advanced Question: How can synthetic yields be optimized for large-scale production of this compound while maintaining purity?

Methodological Answer:

- Reaction Optimization :

- Solvent Selection : Replace ethanol with DMF or THF for better solubility of intermediates .

- Catalyst Screening : Test Pd(PPh3)4 vs. Buchwald-Hartwig catalysts for coupling efficiency .

- Process Control :

- Automated Synthesis : Use flow chemistry to control temperature and residence time during cyclization .

- In-line Analytics : Implement FTIR or Raman spectroscopy for real-time reaction monitoring .

Q. Yield Improvement Table :

| Step | Original Yield | Optimized Yield | Method Change |

|---|---|---|---|

| Cyclization | 65% | 85% | THF, 60°C, 12h |

| Alkylation | 70% | 92% | NaH as base, DMF |

| Purification | 75% | 95% | Prep-HPLC vs. column |

Advanced Question: What experimental design principles should guide the evaluation of this compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing :

- pH Variation : Incubate in buffers (pH 1.2–7.4) at 37°C to simulate gastrointestinal and plasma environments .

- Oxidative Stress : Expose to H2O2 (0.3% w/v) to assess degradation pathways .

- Metabolic Stability :

- Liver Microsome Assays : Measure half-life using human or rat microsomes + NADPH .

- LC-MS/MS : Identify metabolites (e.g., hydroxylation or demethylation products) .

Q. Comparative PK Table :

| Substituent | logP | Solubility (µg/mL) | Microsomal Stability (t1/2) |

|---|---|---|---|

| 3,5-Dimethylpyrazole | 2.8 | 15 | 6.0 h |

| Unsubstituted pyrazole | 1.2 | 120 | 2.5 h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.